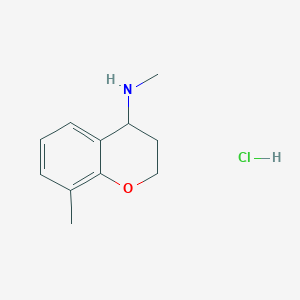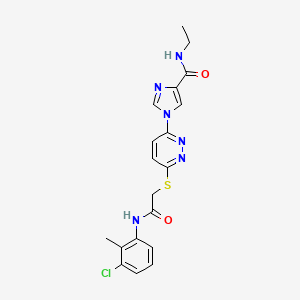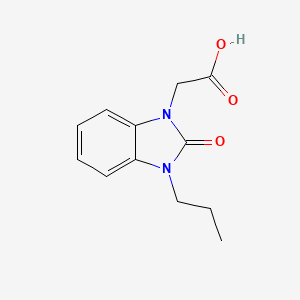
2-(2-oxo-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-oxo-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid is a chemical compound with the molecular formula C₁₂H₁₄N₂O₃
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of propylamine with o-phthalic anhydride followed by cyclization and oxidation. The reaction conditions typically involve heating the reactants in a suitable solvent, such as dichloromethane, under reflux for several hours.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are employed to ensure the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: 2-(2-oxo-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous ether or methanol.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its benzodiazol core makes it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. It is being studied for its effects on various biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore the therapeutic potential of 2-(2-oxo-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid in treating diseases such as cancer, diabetes, and infectious diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industry, the compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with their binding sites. The exact mechanism of action depends on the biological context and the specific target involved.
Comparison with Similar Compounds
2-(2-oxo-3-ethyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid
2-(2-oxo-3-butyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid
2-(2-oxo-3-phenyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid
Uniqueness: 2-(2-oxo-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid is unique due to its propyl group, which imparts different chemical and biological properties compared to its ethyl, butyl, and phenyl analogs. This difference can influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
2-(2-oxo-3-propylbenzimidazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-7-13-9-5-3-4-6-10(9)14(12(13)17)8-11(15)16/h3-6H,2,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISFDJKXMSXFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N(C1=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

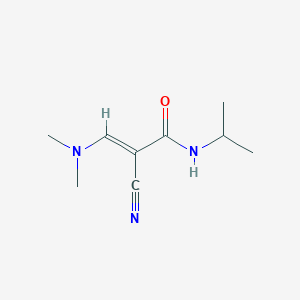
![2-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2801934.png)
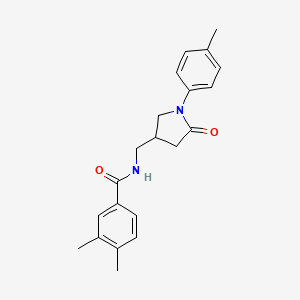
![N-[2-(3,4-difluorophenyl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2801936.png)
![Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2801939.png)
![ethyl 1-{5-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2801940.png)
![N-[(furan-2-yl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2801941.png)
![5,7-dimethyl-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2801943.png)
![3-(2,5-dioxoimidazolidin-1-yl)-N-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide](/img/structure/B2801946.png)
